1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structural features, which include a cyclopropyl group, a piperazine ring, and a dihydropyrazinone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the piperazine ring is particularly significant as it is commonly found in various pharmaceuticals, contributing to the compound's biological properties.
The compound is classified under organic compounds and can be sourced from various chemical suppliers for research purposes. It is identified by its IUPAC name, and its molecular formula is C19H24N4O. The compound's structural complexity makes it a subject of interest in the fields of medicinal chemistry and pharmacology.
The synthesis of 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one typically involves several synthetic steps:
These steps require careful optimization of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one can be analyzed using various techniques:
The InChI key for this compound is provided as follows: InChI=1S/C19H24N4O/c24-19-18(20-9-11-23(19)17-6-7-17)22-14-12-21(13-15-22)10-8-16-4-2-1-3-5-16/h1-5,9,11,17H,6-8,10,12-15H2
.
The chemical reactivity of 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one can involve several types of reactions:
The mechanism of action for 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific biological targets:
The physical and chemical properties of 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one include:
Property | Value |
---|---|
Molecular Weight | 324.42 g/mol |
Melting Point | Not specified |
Solubility | Variable; likely soluble in organic solvents due to its structure |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
The potential applications for 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one are diverse:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0